DBCO-C3-PEG4-NH-Boc
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Overview
Description
DBCO-C3-PEG4-NH-Boc is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is notable for its role in facilitating the selective degradation of target proteins by leveraging the ubiquitin-proteasome system within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
DBCO-C3-PEG4-NH-Boc is synthesized through a series of chemical reactions involving the conjugation of dibenzocyclooctyne (DBCO) with a PEG linker and a Boc-protected amine group. The synthesis typically involves:
Activation of DBCO: DBCO is activated to react with the PEG linker.
Conjugation with PEG: The activated DBCO is then conjugated with a PEG linker under controlled conditions.
Boc Protection: The final step involves the protection of the amine group with a Boc (tert-butoxycarbonyl) group to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chemical Synthesis: Large-scale synthesis of the intermediate compounds.
Purification: High-performance liquid chromatography (HPLC) or other purification techniques to ensure high purity.
Quality Control: Rigorous quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
DBCO-C3-PEG4-NH-Boc primarily undergoes:
Click Chemistry Reactions: The DBCO group can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to expose the amine group for further reactions.
Common Reagents and Conditions
SPAAC Reaction: Typically performed in aqueous or organic solvents at room temperature.
Boc Deprotection: Carried out using acidic reagents such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or other suitable solvents.
Major Products
SPAAC Reaction: Forms a stable triazole linkage between this compound and the azide-containing molecule.
Boc Deprotection: Yields the free amine derivative of the compound.
Scientific Research Applications
DBCO-C3-PEG4-NH-Boc is widely used in various scientific research fields:
Chemistry: Utilized in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Investigated for its potential in developing targeted therapies for diseases by degrading disease-causing proteins.
Industry: Used in the development of advanced materials and drug delivery systems.
Mechanism of Action
DBCO-C3-PEG4-NH-Boc functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein. The linker facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This process selectively removes the target protein from the cell, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG4-NH-Boc: Similar structure but with a shorter PEG linker.
DBCO-PEG1-NH-Boc: Contains a shorter PEG linker and is used for similar applications.
Uniqueness
DBCO-C3-PEG4-NH-Boc is unique due to its optimal PEG linker length, which provides a balance between solubility and flexibility, making it highly effective in forming stable PROTACs and facilitating efficient protein degradation .
Properties
IUPAC Name |
3-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]propyl 3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H51N3O10/c1-38(2,3)51-37(45)40-19-22-47-24-26-49-28-27-48-25-23-46-21-17-36(44)50-20-8-18-39-34(42)15-16-35(43)41-29-32-11-5-4-9-30(32)13-14-31-10-6-7-12-33(31)41/h4-7,9-12H,8,15-29H2,1-3H3,(H,39,42)(H,40,45) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMONQRPDXRZGCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCC(=O)OCCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H51N3O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
709.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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